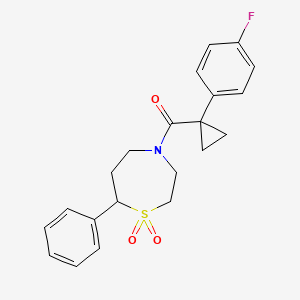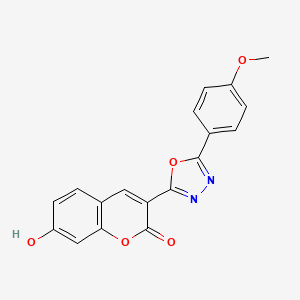
7-hydroxy-3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of coumarin, which is a large class of compounds with the core structure of 1,2-benzopyranone . It is substituted by a methyl group at position 4, a hydroxy group at position 7, and a p-methoxyphenyl group at position 3 .
Synthesis Analysis
The synthesis of related coumarin derivatives typically involves processes like the Pechmann condensation . Different methods and starting materials can be used to achieve variations in the coumarin structure, with variations like the utilization of para-toluenesulfonic acid under solvent-free conditions .Molecular Structure Analysis
The molecular structure of coumarin derivatives, including 7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin, can be established using techniques like X-ray crystallography .Chemical Reactions Analysis
Coumarin derivatives can undergo various chemical reactions, leading to the formation of different products. For example, the synthesis of 3-chloro-7-[(chlorocarbonyl)methoxy]-4-methylcoumarin involves traditional chemistry and novel reagents, showcasing the diverse reactivity of these compounds .Physical And Chemical Properties Analysis
The physical properties of coumarin derivatives can be influenced by their molecular structure. For example, in the case of 4-(7-acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate, the benzene ring is not in the same plane as the coumarin ring system, which can affect properties like solubility and melting point.科学的研究の応用
- The compound exhibits antioxidant activity, which is crucial for neutralizing harmful free radicals in the body. Antioxidants play a protective role against oxidative stress and may contribute to overall health .
- Research suggests that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways and reduce inflammation-related damage in tissues .
- Coumarin derivatives have been investigated for their anticancer effects. This compound could be explored further as a potential candidate for cancer therapy .
- Note that esculetin (6,7-dihydroxycoumarin) alone has demonstrated anticancer activity .
- Ferulic acid (a component of this hybrid compound) has neuroprotective effects. It may help protect neurons from damage and support brain health .
- Ferulic acid has been studied for its potential in managing metabolic syndrome, including its effects on blood sugar regulation and lipid metabolism .
- Coumarins with intramolecular charge transfer character, such as esculetin, have been investigated as fluorescence sensors. These compounds can detect specific molecules or ions based on changes in fluorescence intensity .
Antioxidant Properties
Anti-Inflammatory Effects
Anticancer Potential
Neuroprotective Activity
Anti-Metabolic Syndrome Properties
Fluorescence Sensors
作用機序
将来の方向性
Many coumarin derivatives have good biological activity and application value in fluorescent probes . Therefore, synthetic routes to coumarin derivatives have attracted the attention of many research groups . Future research may focus on exploring new synthetic routes and applications of these compounds.
特性
IUPAC Name |
7-hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c1-23-13-6-3-10(4-7-13)16-19-20-17(25-16)14-8-11-2-5-12(21)9-15(11)24-18(14)22/h2-9,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVSDCHIVUREOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C(C=C4)O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2819470.png)

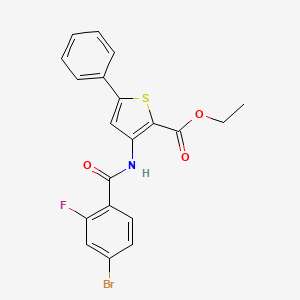
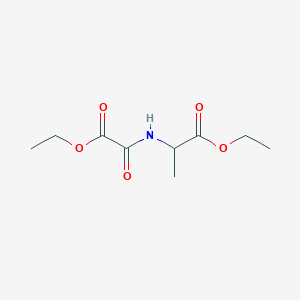
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2819475.png)
![1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole](/img/structure/B2819477.png)

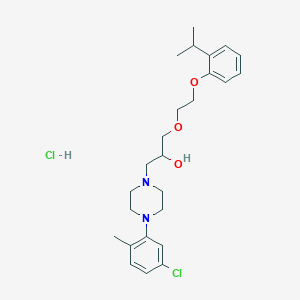
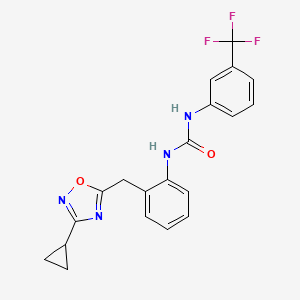
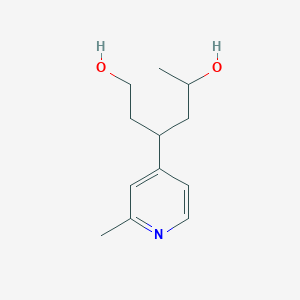
![2,3,5,6-tetramethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2819488.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2819491.png)
